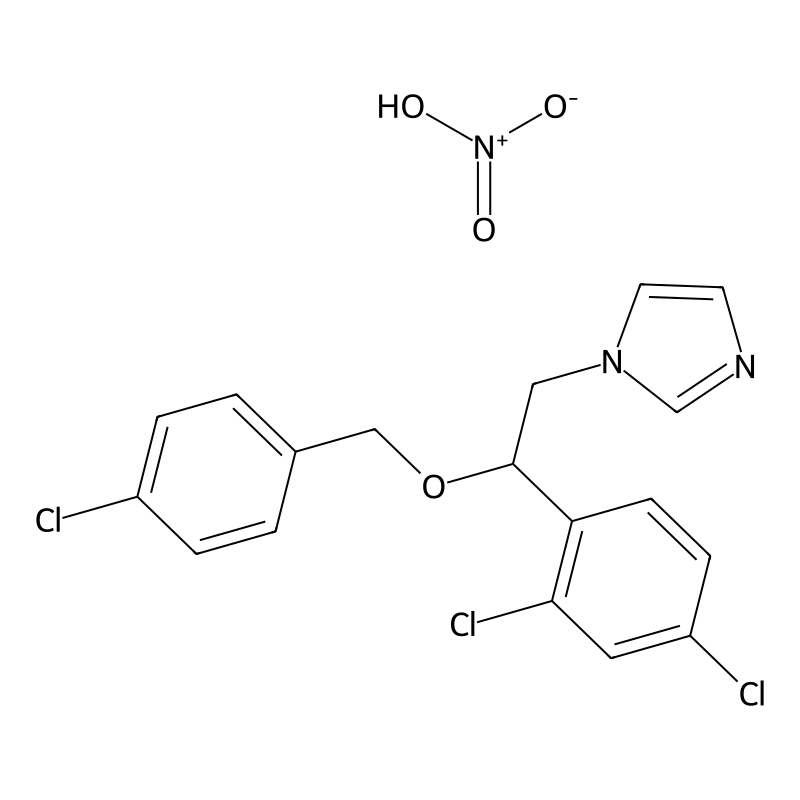

Econazole nitrate

C18H16Cl3N3O4

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C18H16Cl3N3O4

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Antifungal Activity and Mechanism of Action

- Antifungal spectrum: Studies have demonstrated the effectiveness of econazole nitrate against various dermatophytes, including Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton floccosum, responsible for tinea infections like athlete's foot and ringworm. Source: Econazole: a review of its antifungal activity and therapeutic efficacy:

- Mechanism of action: Similar to other azole antifungals, econazole nitrate inhibits ergosterol biosynthesis, a crucial component of the fungal cell membrane. This disrupts fungal cell wall integrity and function, leading to fungal cell death. Source: Development and Characterization of Econazole Topical Gel:

Development of Novel Formulations

Research efforts are exploring alternative formulations of econazole nitrate to improve its efficacy and patient compliance. Examples include:

- Topical gel formulations: Studies suggest that gel formulations offer faster drug release and better spreadability compared to traditional creams or ointments, potentially enhancing treatment outcomes. Source: Development and Characterization of Econazole Topical Gel:

Potential Antibacterial Activity

While primarily known for its antifungal properties, some research suggests potential antibacterial activity of econazole nitrate. Studies have shown its effectiveness against certain bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa, in interdigital toe web infections. Source: The antibacterial efficacy of econazole nitrate in interdigital toe web infections:

Econazole nitrate is an antifungal compound belonging to the imidazole class, primarily utilized in topical formulations for treating various fungal skin infections. It is effective against conditions such as athlete's foot, jock itch, ringworm, and tinea versicolor. The chemical formula for econazole nitrate is with a molar mass of approximately 381.68 g/mol . The compound appears as a white crystalline powder and is known for its strong antifungal properties and low solubility in water .

Econazole nitrate functions by inhibiting the enzyme 14-alpha demethylase, a cytochrome P450 enzyme crucial for converting lanosterol to ergosterol, a vital component of fungal cell membranes. This inhibition disrupts the synthesis of ergosterol, leading to increased permeability of the fungal cell membrane and ultimately causing cell death . The compound may also interfere with endogenous respiration and phospholipid biosynthesis, further impairing fungal growth .

Econazole nitrate exhibits broad-spectrum antifungal activity against dermatophytes and yeasts. Its mechanism involves disrupting fungal cell membrane integrity and inhibiting the transformation of yeasts into their mycelial forms. Additionally, it has demonstrated anti-feeding properties against certain pests like the common clothes moth (Tineola bisselliella) . Adverse effects in humans are relatively mild, with common symptoms including burning, itching, and redness at the application site .

The synthesis of econazole nitrate involves several steps:

- Alkylation: An imidazole compound is reacted with a bromoketone derived from o,p-dichloroacetophenone.

- Reduction: The resulting ketone undergoes reduction using sodium borohydride to form an alcohol.

- Further Alkylation: The alkoxide from the alcohol is then alkylated with p-chlorobenzyl chloride to yield econazole .

This multi-step process highlights the importance of specific chemical transformations in achieving the final product.

Econazole nitrate is primarily applied in dermatology for treating:

- Fungal Skin Infections: Effective against athlete's foot, jock itch, ringworm, and tinea versicolor.

- Vaginal Infections: Available in formulations for treating vaginal thrush in some markets .

- Pest Control: Its anti-feeding properties make it useful in controlling certain fabric pests .

The drug is marketed under various brand names including Spectrazole and Ecostatin.

Econazole nitrate has been studied for its interactions with various biological systems. It acts as an antagonist to 14-alpha demethylase in fungi and has shown partial agonist activity on certain human nuclear receptors . This dual action may contribute to its effectiveness as both an antifungal agent and a modulator of human biological processes.

Econazole nitrate shares structural similarities with other azole antifungals. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Feature |

|---|---|---|---|

| Miconazole | Imidazole | Antifungal | Broader spectrum against systemic fungi |

| Clotrimazole | Imidazole | Antifungal | Effective against both fungi and bacteria |

| Ketoconazole | Imidazole | Antifungal | Also used for systemic fungal infections |

| Fluconazole | Triazole | Antifungal | Effective against systemic candidiasis |

Econazole nitrate is unique due to its specific formulation and effectiveness against both dermatophytes and certain pests, making it versatile in both medical and pest control applications.

Econazole nitrate demonstrates broad-spectrum antifungal activity against the major dermatophyte species responsible for superficial fungal infections. The compound exhibits consistent efficacy both in laboratory testing and clinical applications, with documented activity against all clinically relevant dermatophyte genera [1] [2] [3] [4] [5] [6] [7].

Trichophyton Species (Trichophyton rubrum, Trichophyton mentagrophytes, Trichophyton tonsurans)

Econazole nitrate shows potent activity against all three major Trichophyton species, which are among the most prevalent causative agents of dermatophytosis worldwide. Clinical studies have confirmed the effectiveness of econazole nitrate foam formulations specifically against Trichophyton rubrum and Trichophyton mentagrophytes in interdigital tinea pedis, with complete cure rates ranging from 83% to 95% of patients achieving complete absence of symptoms [2] [8] [9].

Trichophyton rubrum represents the most frequently isolated dermatophyte in clinical practice and shows excellent susceptibility to econazole nitrate. In controlled clinical trials, minimum inhibitory concentration values for all baseline isolates were ≤0.5 μg/mL, with a minimum inhibitory concentration 90 value of ≤0.016 μg/mL [10]. The compound demonstrates consistent activity both in laboratory conditions and in clinical infections, making it a reliable therapeutic option for tinea pedis, tinea cruris, and tinea corporis caused by this organism [4] [5] [6] [7].

Trichophyton mentagrophytes similarly demonstrates high susceptibility to econazole nitrate across multiple formulations. Historical studies dating from the initial clinical development of econazole nitrate confirmed successful treatment outcomes in guinea pig models infected with Trichophyton mentagrophytes, with both topical and oral administration routes showing therapeutic efficacy [11]. Clinical application continues to support these early findings, with the organism remaining susceptible to standard econazole nitrate concentrations [2] [3] [4].

Trichophyton tonsurans, while less commonly encountered in adult populations, shows comparable susceptibility patterns to the other Trichophyton species. The organism is specifically listed among the susceptible dermatophytes for which econazole nitrate cream maintains regulatory approval for treatment of tinea pedis, tinea cruris, and tinea corporis [4] [5] [6] [7].

| Organism | Clinical Activity | MIC Range (μg/mL) | Clinical Efficacy |

|---|---|---|---|

| Trichophyton rubrum | Active in vitro and clinical infections | ≤0.5 | Indicated for tinea pedis, cruris, corporis |

| Trichophyton mentagrophytes | Active in vitro and clinical infections | ≤0.5 | Indicated for tinea pedis, cruris, corporis |

| Trichophyton tonsurans | Active in vitro and clinical infections | ≤0.5 | Indicated for tinea pedis, cruris, corporis |

Microsporum Species (Microsporum canis, Microsporum audouini, Microsporum gypseum)

The Microsporum genus encompasses several important dermatophyte species that cause infections in both humans and animals, with econazole nitrate demonstrating consistent antifungal activity across all clinically relevant species within this genus [3] [4] [5] [6] [7].

Microsporum canis serves as a significant zoonotic pathogen, frequently transmitted from infected animals to humans. Econazole nitrate maintains excellent activity against this organism, with documented efficacy in both laboratory studies and clinical applications. Early animal model studies confirmed therapeutic success in guinea pigs infected with Microsporum canis, establishing the foundation for clinical use [11]. The organism remains among the officially recognized susceptible species for econazole nitrate therapeutic indications [4] [5] [6] [7].

Microsporum audouini represents a predominantly anthropophilic dermatophyte with documented susceptibility to econazole nitrate. This organism appears consistently in the official labeling for econazole nitrate products as a susceptible species for which the antifungal agent demonstrates both in vitro and clinical activity [4] [5] [6] [7]. The minimum inhibitory concentration values remain within the established susceptible range of ≤0.5 μg/mL [10].

Microsporum gypseum functions as a geophilic dermatophyte with the capacity to infect humans through soil contact. Clinical documentation supports the inclusion of this organism among the susceptible species for econazole nitrate treatment, with consistent activity demonstrated in both laboratory and clinical settings [3] [4] [5] [6] [7].

| Organism | Clinical Activity | MIC Range (μg/mL) | Clinical Efficacy |

|---|---|---|---|

| Microsporum canis | Active in vitro and clinical infections | ≤0.5 | Indicated for tinea pedis, cruris, corporis |

| Microsporum audouini | Active in vitro and clinical infections | ≤0.5 | Indicated for tinea pedis, cruris, corporis |

| Microsporum gypseum | Active in vitro and clinical infections | ≤0.5 | Indicated for tinea pedis, cruris, corporis |

Epidermophyton floccosum

Epidermophyton floccosum represents the sole clinically significant species within the Epidermophyton genus and demonstrates excellent susceptibility to econazole nitrate. This anthropophilic dermatophyte causes infections primarily in adults, affecting skin areas with high moisture content such as the feet and groin [2] [3] [4] [5] [6] [7].

Clinical studies have specifically validated the efficacy of econazole nitrate against Epidermophyton floccosum in the treatment of interdigital tinea pedis. The organism shows consistent susceptibility patterns with minimum inhibitory concentration values within the established therapeutic range [2] [10]. Regulatory approvals for econazole nitrate formulations specifically include Epidermophyton floccosum among the target organisms for tinea pedis, tinea cruris, and tinea corporis treatment [4] [5] [6] [7].

Laboratory testing consistently demonstrates potent antifungal activity against this organism, with econazole nitrate showing both fungistatic and fungicidal properties depending on concentration and exposure duration [3] [4] [5] [6] [7].

Activity Against Yeast Infections

Econazole nitrate exhibits significant antifungal activity against multiple yeast species, with particular clinical relevance for Candida and Malassezia infections. The compound demonstrates both in vitro activity and clinical efficacy against these opportunistic fungal pathogens [12] [5] [13] [14] [6] [15].

Candida Species

The Candida genus encompasses multiple species of clinical significance, with econazole nitrate showing variable activity profiles across different species. Clinical applications focus primarily on cutaneous candidiasis, where the compound has established therapeutic efficacy [12] [5] [13] [14] [6] [15].

Candida albicans represents the most clinically significant Candida species and demonstrates consistent susceptibility to econazole nitrate. In vitro susceptibility studies reveal minimum inhibitory concentration ranges of 0.016-16 mg/L, with epidemiological cutoff values established at 0.06 mg/L for this species [13] [16]. Synergistic activity studies have demonstrated enhanced antifungal effects when econazole nitrate is combined with other compounds such as chelerythrine, particularly against fluconazole-resistant clinical isolates [12].

Clinical efficacy studies support the use of econazole nitrate for cutaneous candidiasis, with mycological cure rates reaching 85-90% in patient populations [1] [5] [14]. The compound maintains activity against both azole-susceptible and some azole-resistant strains, with comparative studies indicating that econazole and miconazole demonstrate superior activity compared to other azole antifungals for Candida albicans infections [13].

Non-albicans Candida species show variable susceptibility patterns to econazole nitrate. Candida guillermondii, Candida parapsilosis, and Candida tropicalis demonstrate in vitro activity, although the clinical significance of this activity remains uncertain [6] [15] [7]. For Candida parapsilosis, epidemiological cutoff values have been established at 1 mg/L, with resistance rates remaining low at ≤3% of clinical isolates [16].

Nakaseomyces glabratus (formerly Candida glabrata) presents a more challenging therapeutic target, with higher epidemiological cutoff values of 2 mg/L and elevated resistance rates of 10-35% among clinical isolates [16]. This species demonstrates intrinsic reduced susceptibility to many azole antifungals, including econazole nitrate [13].

| Organism | Clinical Significance | ECOFF (mg/L) | Clinical Application |

|---|---|---|---|

| Candida albicans | Active in vitro and clinical infections | 0.06 | Cutaneous candidiasis |

| Candida guillermondii | Active in vitro - clinical significance unknown | Not established | Research use |

| Candida parapsilosis | Active in vitro - clinical significance unknown | Not established | Research use |

| Candida tropicalis | Active in vitro - clinical significance unknown | Not established | Research use |

Malassezia Species in Tinea Versicolor

Malassezia furfur serves as the primary causative agent of tinea versicolor (pityriasis versicolor), and econazole nitrate demonstrates excellent clinical efficacy against this organism. Clinical studies have established econazole nitrate as an effective therapeutic option for tinea versicolor treatment [17] [14] [6] [15].

A controlled clinical trial involving 126 patients with tinea versicolor demonstrated remarkable efficacy for econazole nitrate 1.0% cream applied once daily. The study revealed that 97% of patients treated with econazole nitrate achieved excellent or partial responses, compared to only 62% of patients receiving placebo treatment. This difference achieved statistical significance with a p-value of 0.001 [17].

The compound shows both clinical and mycological activity against Malassezia furfur, with patients typically exhibiting clinical and mycological clearing after two weeks of treatment [4] [17] [15]. The therapeutic success stems from econazole nitrate's ability to target the ergosterol synthesis pathway essential for Malassezia survival and proliferation [18] [19] [20].

Commercial formulations of econazole nitrate include specific indications for tinea versicolor treatment, recognizing the established clinical efficacy against Malassezia species [4] [5] [14] [6] [15]. The once-daily application regimen provides convenience for patients while maintaining therapeutic effectiveness [17].

Gram-Positive Bacterial Activity

Econazole nitrate exhibits notable antibacterial activity against gram-positive bacteria, extending its therapeutic utility beyond antifungal applications. This dual antimicrobial activity provides particular value in treating mixed infections and complicated skin conditions where both fungal and bacterial pathogens may be present [14] [21] [22] [20] [23] [24] [25].

The antibacterial spectrum of econazole nitrate encompasses several clinically relevant gram-positive organisms, including Staphylococcus aureus, Streptococcus pyogenes, and coagulase-negative staphylococci [14] [21] [22] [20] [23] [24] [25]. Comparative studies have evaluated the antibacterial activity of econazole nitrate against other established antibacterial agents, revealing competitive or superior activity profiles in specific clinical scenarios [21] [25].

Staphylococcus aureus demonstrates variable susceptibility to econazole nitrate depending on resistance phenotype. Methicillin-sensitive Staphylococcus aureus shows minimum inhibitory concentration values similar to those achieved by neomycin, ciprofloxacin, amikacin, and cefotaxime [25]. More significantly, methicillin-resistant Staphylococcus aureus demonstrates enhanced susceptibility to econazole nitrate, with significantly lower minimum inhibitory concentration values compared to other antibacterial drugs tested [25].

Streptococcus pyogenes shows consistent susceptibility to econazole nitrate, with the organism specifically mentioned among the gram-positive bacteria affected by the compound [14] [22] [23]. This activity contributes to the therapeutic utility of econazole nitrate in mixed bacterial-fungal infections, particularly in skin fold areas where both organism types may proliferate [23].

Coagulase-negative staphylococci present varying susceptibility patterns based on methicillin resistance status. Methicillin-sensitive coagulase-negative staphylococci show minimum inhibitory concentration values comparable to amikacin, ciprofloxacin, and penicillin, while maintaining lower values than neomycin, cefotaxime, and erythromycin [25]. Methicillin-resistant coagulase-negative staphylococci retain similar susceptibility patterns to the sensitive strains [25].

Clinical applications of the antibacterial activity include treatment of severe interdigital toe web infections without dermatophyte involvement. A controlled study of 24 patients with severe interdigital bacterial infections demonstrated that 88% of patients treated with econazole nitrate achieved good to excellent responses, compared to no improvement in the vehicle-treated control group [24]. The treatment resulted in a 93% reduction in total aerobic flora, with specific decreases in large-colony diphtheroids, lipophilic diphtheroids, and gram-negative bacteria [24].

| Organism | Activity Level | MIC Characteristics | Clinical Relevance |

|---|---|---|---|

| Staphylococcus aureus (MSSA) | Active | Similar to neomycin, ciprofloxacin, amikacin | Interdigital bacterial infections |

| Staphylococcus aureus (MRSA) | Significantly more active than other antibacterials | Lower MIC than other antibacterial drugs | MRSA skin infections |

| Streptococcus pyogenes | Active | Effective against gram-positive cocci | Mixed bacterial-fungal infections |

| Coagulase-negative Staphylococcus (MSCNS) | Active | Similar to amikacin, ciprofloxacin | Skin fold infections |

| Coagulase-negative Staphylococcus (MRCNS) | Active | Similar to amikacin, ciprofloxacin | Resistant bacterial infections |

Resistance Development and Mechanisms

The development of resistance to econazole nitrate and other azole antifungals represents a complex phenomenon involving multiple molecular mechanisms and clinical factors. Understanding these resistance patterns is crucial for optimizing therapeutic strategies and predicting treatment outcomes [26] [27] [28] [29] [30] [31] [32].

Primary Resistance Patterns

Primary resistance to azole antifungals, including econazole nitrate, manifests as intrinsic characteristics of certain fungal species that limit their susceptibility to these compounds from the outset of treatment. This form of resistance does not develop during therapy but represents inherent biological properties of specific organisms [29] [31] [32].

Candida krusei exhibits intrinsic resistance to fluconazole and demonstrates reduced susceptibility to other azole compounds, including econazole nitrate. This resistance primarily results from alterations in sterol biosynthesis pathways, specifically lesions in the Δ5(6)-desaturase enzyme, which allow the organism to synthesize alternative sterols and bypass the ergosterol synthesis pathway targeted by azole antifungals [29] [31]. The organism accumulates 14α-methyl fecosterol instead of ergosterol, maintaining membrane integrity despite azole exposure [31].

Nakaseomyces glabratus shows inherently reduced susceptibility to multiple azole antifungals, with resistance rates ranging from 10-35% for econazole nitrate and related compounds [16]. This species demonstrates multiple resistance mechanisms, including reduced drug accumulation and altered target enzyme characteristics [29] [32].

Aspergillus fumigatus represents another organism with primary resistance characteristics, showing intrinsic resistance to fluconazole and limited susceptibility to other azole compounds [29]. Although not a primary target for econazole nitrate therapy, this resistance pattern illustrates the species-specific nature of azole susceptibility [29].

The clinical significance of primary resistance lies in the predictable nature of treatment failures when these organisms are involved in infections. Recognition of these resistance patterns guides initial therapeutic choices and helps avoid inappropriate treatment selections [29] [31] [32].

Acquired Resistance Development

Acquired resistance develops during prolonged azole exposure and represents a dynamic process involving multiple adaptive mechanisms. This form of resistance poses significant clinical challenges as it can emerge during treatment, leading to therapeutic failure and limited treatment options [27] [29] [30] [32].

Target enzyme alteration represents the most extensively studied mechanism of acquired azole resistance. Point mutations in the ERG11 gene, which encodes lanosterol 14α-demethylase, alter the enzyme's binding affinity for azole compounds while preserving its catalytic function [27] [30] [31] [32]. Clinical isolates demonstrate mutations clustered in three hot spot regions corresponding to amino acids 105-165, 266-287, and 405-488 [27] [30].

Specific amino acid substitutions contributing to econazole nitrate resistance include A114S, Y132H, Y132F, K143R, and Y257H, which confer significant increases in minimum inhibitory concentrations for fluconazole and voriconazole [30]. Novel mutations such as K143Q, Y205E, A255V, E260V, N435V, G472R, and D502E have been identified in clinical isolates, expanding the known repertoire of resistance-conferring mutations [30].

Drug efflux pump overexpression provides another major mechanism for acquired resistance development. Multiple efflux systems contribute to reduced intracellular drug concentrations, including CDR1, PDR5, BENr, and MDR1 pumps [31] [32]. Overexpression of these transport systems results from genetic alterations in transcriptional regulators such as TAC1 and MRR1, which control pump expression levels [26] [31].

The MDR1 efflux pump shows particular relevance for econazole nitrate resistance, with genetic alterations in the MRR1 transcription factor leading to pump overexpression and multidrug resistance phenotypes [26] [31]. These alterations can arise spontaneously or in response to azole exposure, creating a selective advantage for resistant variants [31] [32].

Target enzyme overexpression contributes to resistance through increased production of the lanosterol 14α-demethylase enzyme [31] [32]. This mechanism involves either increased gene copy number through chromosome duplication or enhanced transcriptional activity through gain-of-function mutations in regulatory elements such as Upc2 [27] [31]. The increased enzyme production overwhelms the inhibitory capacity of azole compounds, requiring higher drug concentrations for effective treatment [31].

Cross-Resistance with Other Azole Compounds

Cross-resistance represents a critical clinical concern as resistance to one azole compound frequently confers reduced susceptibility to other members of the azole class. This phenomenon limits therapeutic alternatives and complicates treatment decisions for resistant infections [28] [29] [31] [32] [33].

Fluconazole cross-resistance has been extensively documented with econazole nitrate and other azole antifungals. Clinical studies demonstrate that fluconazole-resistant bloodstream isolates of Candida albicans and Candida glabrata show cross-resistance to miconazole, clotrimazole, and tioconazole, while maintaining susceptibility to butoconazole [28]. This pattern suggests that certain azole compounds may retain activity against strains resistant to others, providing potential therapeutic alternatives [28].

Mechanistic basis of cross-resistance stems from shared target enzymes and resistance mechanisms across azole compounds. The ERG11 mutations that confer resistance to fluconazole similarly affect the binding of other azole antifungals, including econazole nitrate [27] [30] [31]. However, the degree of cross-resistance varies depending on the specific mutation and the chemical structure of individual azole compounds [27] [30].

Clinical implications of cross-resistance patterns include the need for susceptibility testing when azole resistance is suspected and the importance of using non-azole alternatives for confirmed resistant infections [28] [29] [32]. The emergence of multidrug-resistant organisms such as Candida auris exemplifies the clinical challenges posed by extensive cross-resistance patterns [32].

Epidemiological studies reveal significant correlations between the minimum inhibitory concentrations of various azole compounds, with fluconazole non-wild type isolates demonstrating significantly higher minimum inhibitory concentrations for other azoles, including econazole nitrate [16]. These correlations support the clinical relevance of cross-resistance patterns and emphasize the importance of appropriate antifungal stewardship practices [16].

Laboratory detection of cross-resistance requires comprehensive susceptibility testing across multiple azole compounds to identify the full extent of resistance patterns [28] [16]. Receiver operating characteristic analysis can determine optimal minimum inhibitory concentration cutoff values that separate wild-type from non-wild-type isolates, facilitating clinical decision-making [16].

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

68797-31-9

Use Classification

Dates

technique for production of miconazole nitrate- and econazole nitrate-loaded

solid lipid nanoparticles. Eur J Pharm Biopharm. 2017 Aug;117:141-150. doi:

10.1016/j.ejpb.2017.04.007. Epub 2017 Apr 12. PubMed PMID: 28411057.

2: Abd El-Gawad AEH, Soliman OA, El-Dahan MS, Al-Zuhairy SAS. Improvement of the

Ocular Bioavailability of Econazole Nitrate upon Complexation with Cyclodextrins.

AAPS PharmSciTech. 2017 Jul;18(5):1795-1809. doi: 10.1208/s12249-016-0609-9. Epub

2016 Nov 9. PubMed PMID: 27830515.

3: Suñer-Carbó J, Boix-Montañés A, Halbaut-Bellowa L, Velázquez-Carralero N,

Zamarbide-Ledesma J, Bozal-de-Febrer N, Calpena-Campmany AC. Skin permeation of

econazole nitrate formulated in an enhanced hydrophilic multiple emulsion.

Mycoses. 2017 Mar;60(3):166-177. doi: 10.1111/myc.12575. Epub 2016 Oct 20. PubMed

PMID: 27761948.

4: Fleischer AB Jr, Raymond I. Econazole Nitrate Foam 1% Improves the Itch of

Tinea Pedis. J Drugs Dermatol. 2016 Sep 1;15(9):1111-4. PubMed PMID: 27602974.

5: Maged A, Mahmoud AA, Ghorab MM. Nano Spray Drying Technique as a Novel

Approach To Formulate Stable Econazole Nitrate Nanosuspension Formulations for

Ocular Use. Mol Pharm. 2016 Sep 6;13(9):2951-65. doi:

10.1021/acs.molpharmaceut.6b00167. Epub 2016 Mar 31. PubMed PMID: 27010795.

6: Ren Y, Zhang Q, Yu Z. [Clinical analysis of external ear canal coating by

otoendoscopy on otomycosis external with triamcinolone acetonide and econazole

nitrate cream]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2015

Jul;29(14):1304-5. Chinese. PubMed PMID: 26672250.

7: Sun J, Yu CH, Zhao XL, Wang Y, Jiang SG, Gong XF. Econazole Nitrate Induces

Apoptosis in MCF-7 Cells via Mitochondrial and Caspase Pathways. Iran J Pharm

Res. 2014 Fall;13(4):1327-34. PubMed PMID: 25587322; PubMed Central PMCID:

PMC4232799.

8: Chen Z, Li X, Wu X, Wang W, Wang W, Xin M, Shen F, Liu L, Liang J, Li L, Yu L.

Synergistic Activity of Econazole-Nitrate and Chelerythrine against Clinical

Isolates of Candida albicans. Iran J Pharm Res. 2014 Spring;13(2):567-73. PubMed

PMID: 25237352; PubMed Central PMCID: PMC4157032.

9: Elewski BE, Vlahovic TC. Econazole nitrate foam 1% for the treatment of tinea

pedis: results from two double-blind, vehicle-controlled, phase 3 clinical

trials. J Drugs Dermatol. 2014 Jul;13(7):803-8. PubMed PMID: 25007362.

10: Gajra B, Pandya SS, Singh S, Rabari HA. Mucoadhesive hydrogel films of

econazole nitrate: formulation and optimization using factorial design. J Drug

Deliv. 2014;2014:305863. doi: 10.1155/2014/305863. Epub 2014 Jun 10. PubMed PMID:

25006462; PubMed Central PMCID: PMC4071986.